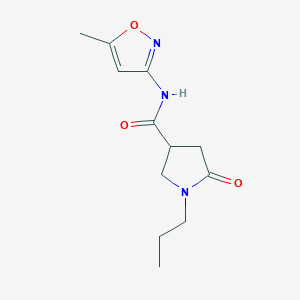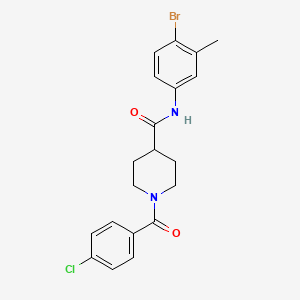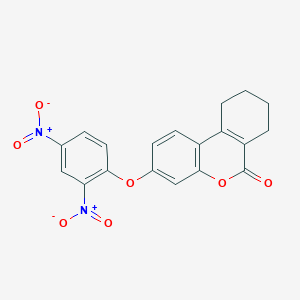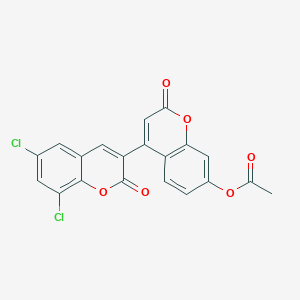![molecular formula C25H29N3O2 B11155914 3-[(2S)-1-(4-benzylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]quinazolin-4(3H)-one](/img/structure/B11155914.png)
3-[(2S)-1-(4-benzylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(4-BENZYLPIPERIDIN-1-YL)-3-METHYL-1-OXOBUTAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of quinazolinones This compound is characterized by its unique structure, which includes a quinazolinone core, a piperidine ring, and a benzyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(4-BENZYLPIPERIDIN-1-YL)-3-METHYL-1-OXOBUTAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Piperidine Intermediate: The synthesis begins with the preparation of 4-benzylpiperidine through the catalytic hydrogenation of 4-cyanopyridine with toluene.
Quinazolinone Core Formation: The quinazolinone core is synthesized separately through a series of reactions involving the condensation of anthranilic acid derivatives with appropriate aldehydes or ketones.
Coupling Reaction: The final step involves coupling the piperidine intermediate with the quinazolinone core under specific reaction conditions, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, continuous flow reactors for large-scale synthesis, and purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[1-(4-BENZYLPIPERIDIN-1-YL)-3-METHYL-1-OXOBUTAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
The major products formed from these reactions include various quinazolinone derivatives, reduced forms of the compound, and substituted piperidine derivatives.
Scientific Research Applications
3-[1-(4-BENZYLPIPERIDIN-1-YL)-3-METHYL-1-OXOBUTAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent in the treatment of neurological disorders due to its interaction with monoamine oxidase.
Biological Studies: It is used in studies to understand its mechanism of action at the molecular level, particularly its interaction with specific receptors and enzymes.
Industrial Applications: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 3-[1-(4-BENZYLPIPERIDIN-1-YL)-3-METHYL-1-OXOBUTAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE involves its interaction with specific molecular targets, such as monoamine oxidase (MAO). The compound acts as an inhibitor of MAO, leading to increased levels of neurotransmitters like dopamine and serotonin in the brain . This mechanism is crucial for its potential therapeutic effects in treating neurological disorders.
Comparison with Similar Compounds
Similar Compounds
4-Benzylpiperidine: A compound with a similar piperidine structure, known for its role as a monoamine releasing agent.
N-(1-Benzylpiperidin-4-yl)-3-fluorobenzamide: Another compound with a benzylpiperidine core, used in research for its pharmacological properties.
Uniqueness
3-[1-(4-BENZYLPIPERIDIN-1-YL)-3-METHYL-1-OXOBUTAN-2-YL]-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its combination of a quinazolinone core and a piperidine ring, which imparts distinct pharmacological properties. Its ability to inhibit monoamine oxidase and influence neurotransmitter levels sets it apart from other similar compounds.
Properties
Molecular Formula |
C25H29N3O2 |
|---|---|
Molecular Weight |
403.5 g/mol |
IUPAC Name |
3-[(2S)-1-(4-benzylpiperidin-1-yl)-3-methyl-1-oxobutan-2-yl]quinazolin-4-one |
InChI |
InChI=1S/C25H29N3O2/c1-18(2)23(28-17-26-22-11-7-6-10-21(22)24(28)29)25(30)27-14-12-20(13-15-27)16-19-8-4-3-5-9-19/h3-11,17-18,20,23H,12-16H2,1-2H3/t23-/m0/s1 |
InChI Key |
CPAZLUOTNDSDCW-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC(CC1)CC2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Canonical SMILES |
CC(C)C(C(=O)N1CCC(CC1)CC2=CC=CC=C2)N3C=NC4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11155844.png)


![N~5~-carbamoyl-N~2~-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]-D-ornithine](/img/structure/B11155851.png)
![ethyl 3-{7-[(3-bromobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11155855.png)
![N~2~-{2-[4-(3-chlorophenyl)piperazino]-2-oxoethyl}-1H-indole-2-carboxamide](/img/structure/B11155857.png)
![3-[(2,4-difluorobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11155862.png)

![7-[2-(4-chlorophenyl)-2-oxoethoxy]-3,4-dimethyl-2H-chromen-2-one](/img/structure/B11155870.png)

![ethyl 2-[(2-oxo-4-phenyl-6-propyl-2H-chromen-7-yl)oxy]acetate](/img/structure/B11155888.png)
![8-methoxy-3-(4-methoxybenzyl)-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one](/img/structure/B11155891.png)
![1-(acetyloxy)-6-oxo-6H-benzo[c]chromen-3-yl acetate](/img/structure/B11155895.png)
![{[4-(Butan-2-yl)phenyl]amino}(oxo)acetic acid](/img/structure/B11155896.png)
